

Lignosulfonate-Based Binders for Ceramics and Refractories: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lignosulfonic acid, sodium salt*

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This document provides detailed application notes and experimental protocols for the utilization of lignosulfonates as binders in the manufacturing of ceramics and refractories.

Lignosulfonates, by-products of the sulfite pulping process of wood, offer a cost-effective and environmentally friendly alternative to synthetic binders. Their unique chemical structure imparts multiple functionalities, including binding, dispersing, and plasticizing properties, which can significantly enhance the processing and final characteristics of ceramic and refractory materials.

Introduction to Lignosulfonates in Ceramics and Refractories

Lignosulfonates are complex polymers of sulfonated lignin. They are available as sodium, calcium, or ammonium salts, each with slightly different properties. In ceramic and refractory formulations, they serve several key functions:

- **Binder:** Lignosulfonates provide green strength to the unfired ceramic or refractory body, which is the mechanical strength required for handling, transportation, and machining before firing. This binding action is attributed to the adhesive nature of the long-chain polymer molecules that form a network between the inorganic particles.^{[1][2]}

- **Dispersant/Deflocculant:** The sulfonate groups in the lignosulfonate structure impart a negative charge to the particles in a slurry, causing them to repel each other. This electrostatic repulsion prevents agglomeration and reduces the viscosity of the slurry, allowing for higher solids loading and improved flowability.[3][4]
- **Plasticizer:** Lignosulfonates can improve the workability and plasticity of ceramic bodies, particularly in extrusion processes. They act as lubricants, reducing friction between particles and between the ceramic mass and the extruder die.[5]
- **Water-Reducing Agent:** By improving the dispersion of particles, lignosulfonates reduce the amount of water required to achieve a workable consistency. This leads to lower drying shrinkage and reduced energy consumption during the drying process.

Lignosulfonates are organic and burn out completely during the firing process, leaving minimal ash residue.[5] However, in some cases, the carbonaceous residue can lead to a "black core" in the fired product if the firing schedule is not optimized.[3][6]

Types of Lignosulfonates and Their Properties

The most common types of lignosulfonates used in ceramics and refractories are sodium and calcium lignosulfonates. Their properties differ slightly, which can influence their suitability for specific applications.

| Property | Sodium Lignosulfonate | Calcium Lignosulfonate | Citation(s) |
|----------------------|--|---|-------------|
| Solubility in Water | Generally more soluble | Less soluble | [7][8][9] |
| Dispersing Ability | Better dispersant due to the monovalent sodium ion | Good dispersant, but slightly lower capacity than sodium lignosulfonate | [1][8][9] |
| Binding Strength | Good binder | Generally provides higher green strength | [1] |
| Typical Applications | Ceramic slips, dispersant for high-solids-content slurries | Pressed tiles, refractory bricks where high green strength is critical | [7][8][9] |

Quantitative Effects of Lignosulfonate Addition

The addition of lignosulfonates can have a significant impact on the mechanical and rheological properties of ceramic and refractory materials. The optimal dosage typically ranges from 0.1% to 2.0% by weight of the dry material.[1][6][10]

Table 1: Effect of Lignosulfonate Addition on Ceramic Properties

| Lignosulfonate Type | Addition Level (% by wt.) | Ceramic Body | Property Measured | Result | Citation(s) |
|------------------------|--|----------------------------|---------------------|---------------------|-------------|
| Not specified | 1% | Pressed Tiles | Mechanical Strength | Doubled | [3][6] |
| Calcium Lignosulfonate | 0.1 - 2.0% | Pressed Ceramic Tiles | Green Strength | Up to 100% increase | [1] |
| Sodium Lignosulfonate | 0.13 - 0.27% (20-40 kg in a 14-ton batch) | Architectural Ceramic Body | Green Strength | Up to 1.06 MPa | [6] |

Table 2: Comparison of Lignosulfonate with Other Additives in Architectural Ceramics

| Additive | Effect on Green Strength | Effect on Slurry Viscosity | Other Effects | Citation(s) |
|--------------------------------|--------------------------|----------------------------|--|-------------|
| Lignosulfonate | Increases | Reduces | Improves slurry mobility, reduces moisture content | [6] |
| Carboxymethylcellulose (CMC) | Increases | Increases | Requires more water and energy for drying | [6] |
| Sodium Tripolyphosphate (STPP) | No significant effect | Reduces | Does not enhance strength | [6] |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of lignosulfonate-based binders in ceramics and refractories.

Protocol for Evaluation of Green and Dry Strength (Modulus of Rupture)

This protocol is based on the principles outlined in ASTM C1161 for determining the flexural strength of advanced ceramics.[\[2\]](#)[\[5\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Objective: To determine the effect of lignosulfonate addition on the green and dry modulus of rupture (MOR) of a ceramic body.

Materials and Equipment:

- Ceramic powder formulation
- Lignosulfonate binder
- Water
- Mixer (planetary or high-shear)
- Press for sample forming (uniaxial or isostatic)
- Drying oven
- Three-point bend test fixture
- Universal testing machine
- Caliper or micrometer

Procedure:

- Sample Preparation:
 - Prepare a series of ceramic batches with varying concentrations of lignosulfonate (e.g., 0%, 0.5%, 1.0%, 1.5%, 2.0% by dry weight of the ceramic powder).
 - Thoroughly dry-mix the ceramic powder and lignosulfonate for 15 minutes.

- Add a controlled amount of water and wet-mix until a homogeneous, plastic mass is formed.
- Press the mixed body into rectangular bars of standard dimensions (e.g., as specified in ASTM C1161, Type B: 4 mm thickness x 3 mm width x 45 mm length).[2] Record the pressing pressure.
- For dry strength measurement, dry the bars in an oven at 110°C for 24 hours or until a constant weight is achieved.
- Three-Point Bend Test:
 - Measure the width and thickness of each bar at three points along its length and calculate the average dimensions.
 - Place the bar on the two support pins of the three-point bend fixture. The span between the support pins should be set according to the standard (e.g., 40 mm for Type B specimens).[2]
 - Apply a compressive load to the center of the bar at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.[2]
 - Record the maximum load (P) at fracture.
- Calculation of Modulus of Rupture (MOR):
 - Calculate the MOR using the following formula for a rectangular cross-section: $MOR = (3 * P * L) / (2 * b * d^2)$ Where:
 - P = Maximum load at fracture (N)
 - L = Span between the support pins (mm)
 - b = Width of the test bar (mm)
 - d = Thickness of the test bar (mm)
- Data Analysis:

- Calculate the average MOR and standard deviation for each lignosulfonate concentration.
- Plot the MOR as a function of the lignosulfonate concentration to determine the optimal dosage for green and dry strength.

Protocol for Viscosity Measurement of Ceramic Slips

This protocol provides a method for evaluating the dispersing effect of lignosulfonates on ceramic slurries using a rotational viscometer.[\[14\]](#)

Objective: To determine the effect of lignosulfonate concentration on the viscosity of a ceramic slip.

Materials and Equipment:

- Ceramic powder
- Lignosulfonate
- Deionized water
- High-shear mixer or ball mill
- Rotational viscometer with appropriate spindle (e.g., concentric cylinder or vane spindle for high solids content)[\[14\]](#)
- Beakers

Procedure:

- Slip Preparation:
 - Prepare a series of ceramic slips with a fixed solids content (e.g., 60 wt%) and varying concentrations of lignosulfonate (e.g., 0%, 0.2%, 0.4%, 0.6%, 0.8%, 1.0% by dry weight of the ceramic powder).
 - First, dissolve the lignosulfonate in the required amount of deionized water.

- Slowly add the ceramic powder to the lignosulfonate solution while stirring with a high-shear mixer.
- Continue mixing for a specified time (e.g., 30 minutes) to ensure complete dispersion. Alternatively, ball mill the suspension for several hours.
- Allow the slips to equilibrate for at least 1 hour before measurement.
- Viscosity Measurement:
 - Calibrate the rotational viscometer according to the manufacturer's instructions.
 - Select an appropriate spindle and rotational speed (RPM). For shear-thinning slurries, it is important to measure viscosity over a range of shear rates.
 - Immerse the spindle into the ceramic slip to the specified depth.
 - Allow the reading to stabilize before recording the viscosity value (in mPa·s or cP).
 - Measure the viscosity at a series of increasing and then decreasing shear rates to evaluate thixotropic behavior.
- Data Analysis:
 - Plot viscosity as a function of shear rate for each lignosulfonate concentration (rheogram).
 - Plot apparent viscosity at a specific shear rate (e.g., 100 s^{-1}) as a function of lignosulfonate concentration to determine the optimal dosage for dispersion.

Protocol for Preparation and Testing of Lignosulfonate-Bonded Refractory Castables

Objective: To formulate and evaluate the properties of a refractory castable using lignosulfonate as a temporary binder.

Materials and Equipment:

- Refractory aggregate (e.g., tabular alumina, calcined bauxite) of various particle sizes

- Fine refractory fillers (e.g., calcined alumina, reactive alumina)
- Lignosulfonate binder
- Water
- Hobart-type mixer
- Molds for casting test specimens (e.g., 40 x 40 x 160 mm)
- Vibrating table
- Drying oven
- Furnace for firing
- Compression testing machine for Cold Crushing Strength (CCS)
- Three-point bend test fixture for Modulus of Rupture (MOR)

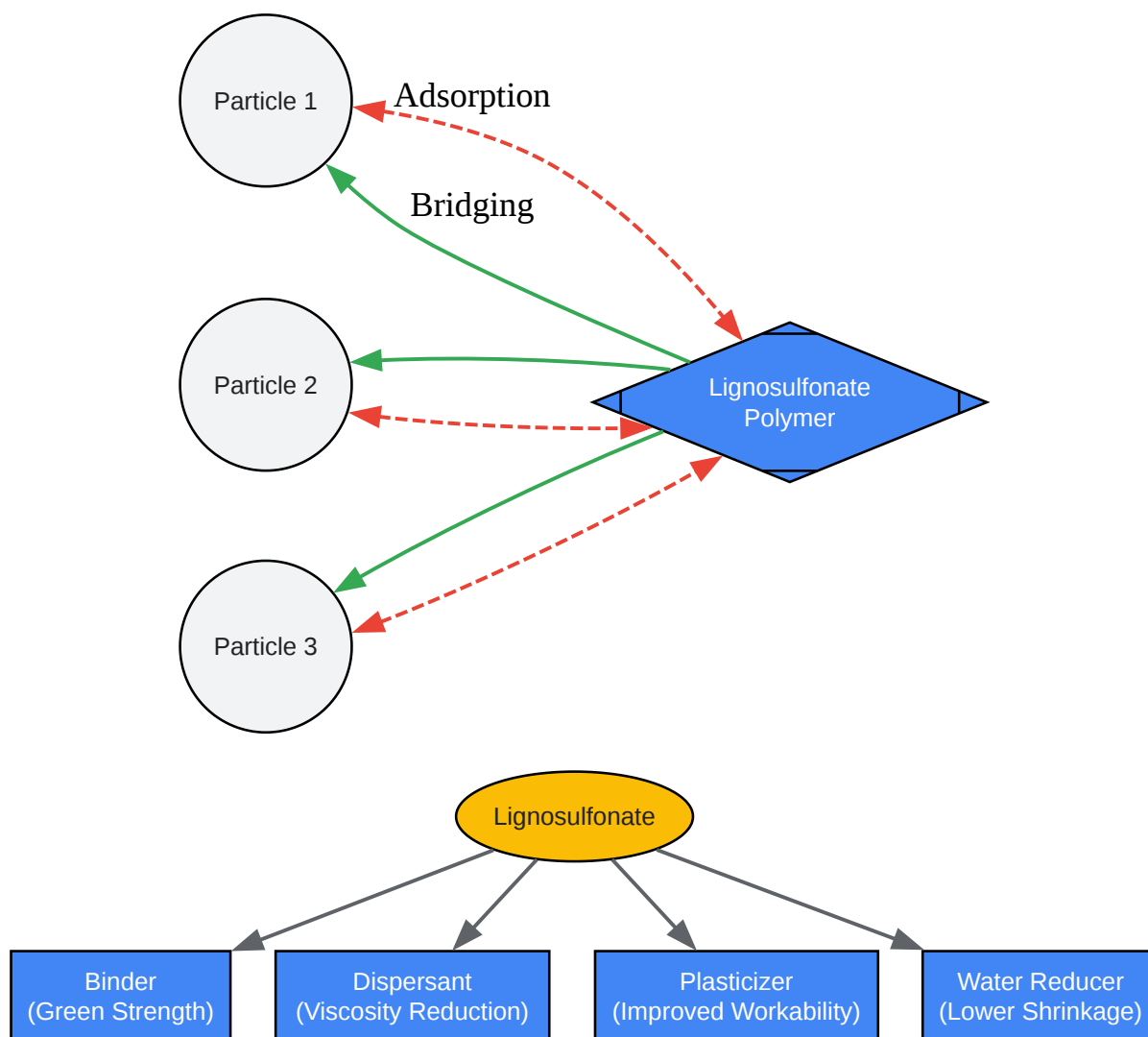
Procedure:

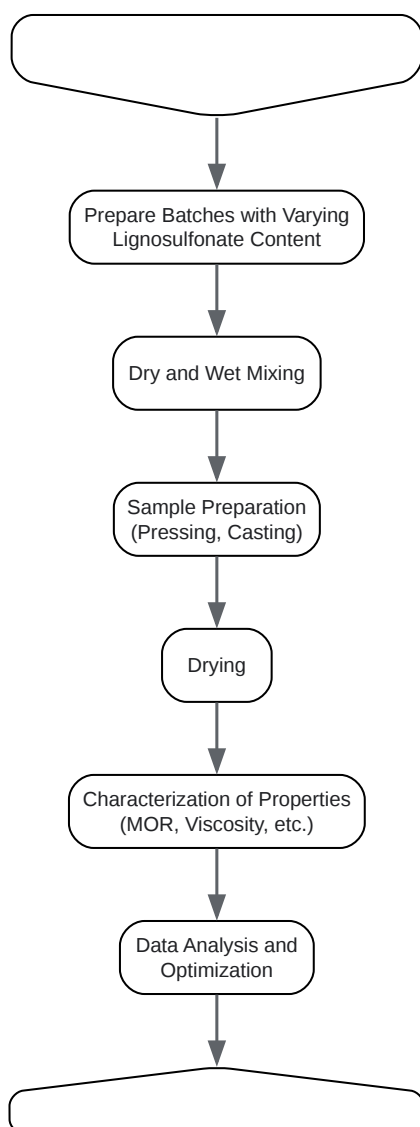
- Castable Formulation:
 - Design a particle size distribution for the aggregates and fillers to achieve a dense packing.
 - Determine the amount of lignosulfonate to be added, typically in the range of 0.5% to 2.0% by weight of the dry mix.
 - The water addition should be optimized to achieve a self-flowing or vibratable consistency.
- Mixing and Casting:
 - Dry-mix all the solid components (aggregates, fillers, and lignosulfonate) in the mixer for 3-5 minutes.
 - Add the predetermined amount of water and wet-mix for another 3-5 minutes until a homogeneous consistency is achieved.

- Pour the castable mix into the molds and vibrate on a vibrating table to remove entrapped air and ensure dense packing.
- Level the surface of the cast specimens.
- Curing and Drying:
 - Cure the cast specimens in a humid environment (e.g., covered with a plastic sheet) for 24 hours.
 - Demold the specimens and dry them in an oven at 110°C for at least 24 hours or until a constant weight is achieved.
- Testing:
 - Cold Crushing Strength (CCS): Test the dried cubic or cylindrical specimens in a compression testing machine according to relevant standards (e.g., ASTM C133).
 - Modulus of Rupture (MOR): Test the dried rectangular bars using a three-point bend test as described in Protocol 4.1.
 - Firing and Hot Properties: For evaluation of fired properties, fire the specimens at the desired temperature (e.g., 1500°C). After cooling, measure the fired MOR and other properties like permanent linear change and porosity.

Visualizations

The following diagrams illustrate key concepts related to the application of lignosulfonates in ceramics and refractories.





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- To cite this document: BenchChem. [Lignosulfonate-Based Binders for Ceramics and Refractories: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b198193#lignosulfonate-based-binders-for-ceramics-and-refractories>]

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